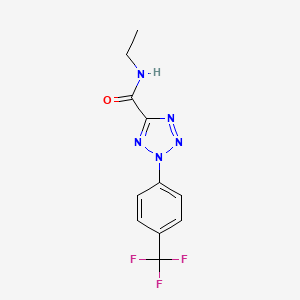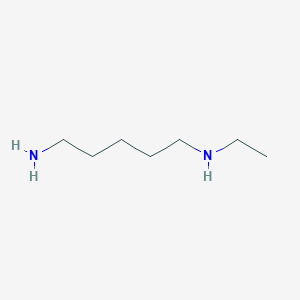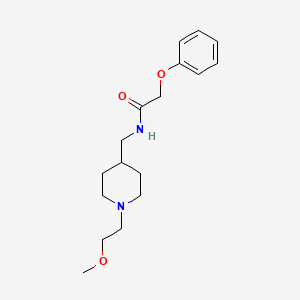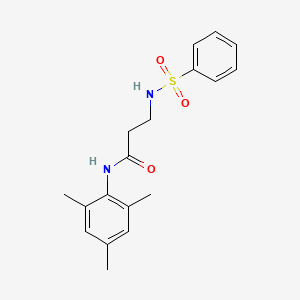
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one, also known as ANIT-21, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ANIT-21 is a thiazole derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one and its derivatives have been studied for their anticonvulsant properties. Research by Mishchenko et al. (2020) and Mishchenko et al. (2022) explored thiazole-bearing 4-thiazolidinones for their potential in treating seizures, showing promising results in pentylenetetrazole-induced seizure and maximal electroshock seizure tests. These studies suggest that these compounds could be effective in managing epilepsy (Mishchenko et al., 2020) (Mishchenko et al., 2022).
Antimicrobial and Antiviral Applications
Thiazolides, including variants of the mentioned compound, have demonstrated effectiveness against various pathogens. Stachulski et al. (2011) reported on thiazolides' inhibition of hepatitis B virus replication, highlighting their potential as antiviral agents. Additionally, Samadhiya et al. (2014) and Deep et al. (2014) investigated thiazolidinone derivatives for their antibacterial and antifungal activities, showing significant biological activity against various microorganisms, suggesting a broad spectrum of antimicrobial applications (Stachulski et al., 2011) (Samadhiya et al., 2014) (Deep et al., 2014).
Anticancer Applications
Research has also explored the potential anticancer properties of thiazol-4(5H)-one derivatives. Brockmann et al. (2014) focused on thiazolides' role in inducing cell death in colorectal tumor cells, indicating their potential utility in cancer therapy. Osmaniye et al. (2018) synthesized benzothiazole derivatives, including thiazolidinone compounds, to evaluate their anticancer activity, finding some derivatives particularly effective against various cancer cell lines (Brockmann et al., 2014) (Osmaniye et al., 2018).
Neuroprotective Applications
In addition to anticonvulsant properties, thiazol-4(5H)-one derivatives have been examined for their neuroprotective effects. Myronenko et al. (2017) studied the influence of certain thiazolidinone derivatives on the sleep-wakefulness cycle in rats with chronic epileptic syndrome, indicating potential neuroprotective applications in neurological disorders (Myronenko et al., 2017).
Propiedades
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-11(21)18-5-7-19(8-6-18)16-17-15(22)14(25-16)10-12-3-2-4-13(9-12)20(23)24/h2-4,9-10H,5-8H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZAOXGSKSDFOT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)